4-Cyclopropyl-5-thioxo-1,2,4-triazolidin-3-one
Description
4-Cyclopropyl-5-thioxo-1,2,4-triazolidin-3-one is a heterocyclic compound featuring a triazolidinone core substituted with a cyclopropyl group at the 4-position and a thioxo (sulfur-containing) moiety at the 5-position. This scaffold is part of a broader class of 1,2,4-triazolidin-3-one derivatives, which are studied for their diverse biological activities, including antimicrobial and antitumor properties . The cyclopropyl group introduces steric and electronic effects that may enhance metabolic stability and binding affinity in biological systems compared to other substituents.
Properties
IUPAC Name |
4-cyclopropyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c9-4-6-7-5(10)8(4)3-1-2-3/h3H,1-2H2,(H,6,9)(H,7,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYLTNHAWCUHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)NNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Cyclopropyl-5-thioxo-1,2,4-triazolidin-3-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to a variety of biological activities, particularly antimicrobial and anticancer properties. This article explores its biological activity, synthesis methods, mechanisms of action, and research findings.
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies, including:
- Condensation Reactions : Involves the reaction of cyclopropyl derivatives with thiosemicarbazones.
- Cyclization Techniques : Utilizing appropriate reagents to facilitate the formation of the triazolidine ring.
- Microwave-Assisted Synthesis : This method enhances yield and purity by reducing reaction time.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents in response to rising antibiotic resistance.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating key signaling pathways. For instance:
- Mechanism of Action : The compound appears to inhibit specific enzymes involved in cell proliferation and survival.
- Cell Lines Tested : Research has been conducted on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study published in the Tropical Journal of Natural Product Research reported that derivatives of this compound showed promising activity against multidrug-resistant strains of bacteria .
- Anticancer Research : In silico studies indicated that this compound could interact with molecular targets associated with cancer cell growth .
- Pharmacokinetic Properties : Assessments using software like Admetlab 2.0 have suggested favorable pharmacokinetic profiles for several derivatives of this compound, indicating good absorption and low toxicity .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-Cyclopropyl-5-thioxo-1,2,4-triazolidin-3-one exhibit potential anticancer properties. For example, derivatives of triazolethiones have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells . The mechanism often involves the inhibition of key enzymes or pathways critical for tumor growth.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its efficacy against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents . The presence of the thioxo group is believed to enhance its interaction with microbial targets.
Anticonvulsant Effects
Compounds derived from the triazolidine framework have been evaluated for their anticonvulsant properties. Research suggests that these compounds may act through voltage-gated sodium channels, which are crucial in controlling neuronal excitability . This positions this compound as a potential therapeutic agent for epilepsy.
Herbicidal Activity
Recent studies have explored the use of triazole derivatives in herbicides due to their effectiveness at low application rates and low toxicity to humans and animals. The compound's ability to disrupt plant growth processes makes it a candidate for developing selective herbicides that target unwanted vegetation while preserving crop health .
Organic Synthesis
The versatility of this compound extends to its role as a building block in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with enhanced biological activities. This includes potential applications in synthesizing more complex heterocycles that may exhibit improved pharmacological properties.
Case Studies
Comparison with Similar Compounds
Substituent Effects on Bioactivity
The 4-position substitution in 5-thioxo-1,2,4-triazolidin-3-one derivatives significantly influences their bioactivity. Key analogs include:
Binding Interactions and Toxicity
- 1-Methyl-4-phenyl-5-thioxo-1,2,4-triazolidin-3-one: Demonstrated non-toxic binding to S. aureus Cap5O protein, interacting with five amino acid residues (ILE11, GLY11, ALA70, GLY12, PRO150), suggesting strong target engagement .
- 4-Cyclopropyl analog : While direct toxicity data are lacking, cyclopropyl groups are generally associated with reduced toxicity in drug design due to metabolic inertness .
Antimicrobial Activity
- The phenyl-substituted analog (1-methyl-4-phenyl-5-thioxo-1,2,4-triazolidin-3-one) showed promising anti-S. aureus activity via molecular docking, targeting the Cap5O protein critical for bacterial capsule formation .
- Hypothesis for Cyclopropyl Analog : The cyclopropyl group’s rigidity may improve binding to hydrophobic pockets in bacterial targets, though experimental validation is needed.
Antitumor Potential
- Triazolidinone derivatives like Ganetespib (a 1,2,4-triazolidin-3-one HSP90 inhibitor) highlight the scaffold’s relevance in oncology. Substitutions at the 4-position (e.g., cyclopropyl) could modulate HSP90 affinity .
Data Tables
Table 1: Structural and Molecular Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituent Properties |
|---|---|---|---|
| This compound | C₅H₇N₃OS | 157.19 g/mol | High steric bulk, lipophilic |
| 1-Methyl-4-phenyl-5-thioxo-1,2,4-triazolidin-3-one | C₉H₉N₃OS | 207.25 g/mol | Aromatic, moderate lipophilicity |
| 4-Methyl-5-sulfanylidene-1,2,4-triazolidin-3-one | C₃H₅N₃OS | 131.15 g/mol | Small, polarizable |
Q & A
Q. What crystallographic methods are used to study polymorphism or co-crystals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
